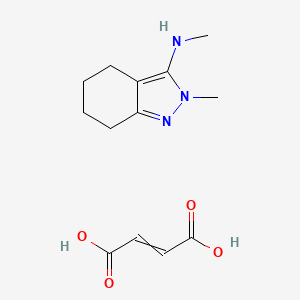

N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid

Description

N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core with methyl substituents at the 2-position and the amine group. The molecular formula of the free base is C₉H₁₅N₃ (MW: 165.24 g/mol), and it is commonly stabilized as a salt with but-2-enedioic acid (maleic acid, C₄H₄O₄), likely forming a 1:1 or 1:2 molar ratio to enhance solubility and stability . This compound is stored under controlled conditions (2–8°C, sealed, and dry) to prevent degradation .

But-2-enedioic acid, a dicarboxylic acid, is often used to form salts with basic amines to improve physicochemical properties like crystallinity and bioavailability.

Properties

Molecular Formula |

C13H19N3O4 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |

InChI |

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

InChI Key |

WBQNUTJPYOXRCC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMF accelerate cyclization but may require post-reaction purification. Methanol balances reactivity and ease of crystallization.

Catalysis

Piperidine or acetic acid is used in catalytic amounts (1–5 mol%) to facilitate cyclization and methylation steps.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves intermediates.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Research Findings and Industrial Relevance

Pharmacological Applications

While direct studies on this compound are limited, structurally related indazole-maleate salts exhibit anti-inflammatory and analgesic properties.

Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in an acetone-water mixture.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Potential

- Research indicates that N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine derivatives exhibit significant biological activities. These include:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens, indicating potential for developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects on several cancer cell lines.

- Research indicates that N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine derivatives exhibit significant biological activities. These include:

-

Enzyme Inhibition Studies

- The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders. Studies suggest that it may act as an inhibitor of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like diabetes and Alzheimer's disease.

-

Neuroprotective Effects

- Investigations into the neuroprotective effects of this compound have shown promise. Certain derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis in vitro.

Case Studies

-

Case Study on Anticancer Activity

- A study evaluated the efficacy of various derivatives of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine against cancer cell lines. Results showed that modifications to the indazole structure significantly impacted cytotoxicity levels. Some derivatives achieved IC50 values lower than established chemotherapeutics.

-

Neuroprotective Study

- Research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Findings indicated that certain derivatives effectively reduced neuronal death and inflammation markers.

Mechanism of Action

The mechanism of action of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 . Additionally, it may interfere with cell cycle progression, causing a block in the G0–G1 phase, which is crucial for its antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine with structurally analogous indazol-3-amine derivatives, focusing on molecular features, substituents, and physicochemical properties:

Structural and Functional Insights

This feature is absent in the 2-methyl (CAS 26503-23-1) and 2-ethyl (CAS 1353569-74-0) variants . Bulkier Groups: The tert-butyl substituent (CID 65348605) introduces significant steric hindrance, which may reduce solubility but improve target selectivity in biological systems .

Physicochemical Properties :

- The 2-ethyl analog shares the same molecular weight as the N,2-dimethyl compound but exhibits higher predicted lipophilicity (LogP: 1.46 for N,2-dimethyl vs. inferred higher values for ethyl/tert-butyl derivatives) .

- Storage conditions for the N,2-dimethyl derivative (2–8°C) suggest greater sensitivity to environmental factors compared to analogs lacking stability data .

Synthetic Utility :

- highlights the use of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine as a key intermediate in synthesizing bromodomain inhibitors, implying that the N,2-dimethyl variant could serve similar roles in medicinal chemistry .

Implications for Drug Development

- Bioavailability : The maleate salt form of N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine likely enhances aqueous solubility, a critical factor for oral bioavailability.

- Structure-Activity Relationships (SAR) : Smaller substituents (e.g., methyl) may favor binding to compact enzymatic pockets, while bulkier groups (e.g., tert-butyl) could optimize selectivity or pharmacokinetic profiles .

Biological Activity

N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid (commonly referred to as Tetridamine maleate) is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₉N₃O₄

- Molecular Weight : 281.31 g/mol

- CAS Number : 41083-40-3

Pharmacological Effects

Tetridamine maleate exhibits various biological activities that have been documented in scientific literature:

- Antidepressant Activity : Research indicates that Tetridamine may possess antidepressant properties. In animal models, it has shown efficacy in reducing depressive-like behaviors, suggesting a potential role in treating mood disorders .

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

- Anti-inflammatory Properties : Tetridamine has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways, making it a candidate for conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary studies suggest that Tetridamine may inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology .

The exact mechanism of action of Tetridamine is not fully elucidated; however, it is believed to interact with various neurotransmitter systems and modulate signaling pathways involved in neuroprotection and inflammation.

Proposed Mechanisms:

- Serotonin Reuptake Inhibition : Similar to some antidepressants, Tetridamine may enhance serotonin levels in the synaptic cleft by inhibiting its reuptake.

- Modulation of Neurotrophic Factors : It may influence the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .

Study 1: Antidepressant Efficacy

A study published in the Journal of Psychopharmacology assessed the antidepressant effects of Tetridamine in rodent models. Results showed a significant reduction in immobility time during forced swim tests compared to control groups, indicating robust antidepressant-like effects .

Study 2: Neuroprotection Against Oxidative Stress

In vitro studies conducted on neuronal cell cultures demonstrated that Tetridamine significantly reduced markers of oxidative stress when exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 41083-40-3 |

| Melting Point | 91 - 93 °C |

| Antidepressant Activity | Yes |

| Neuroprotective Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antitumor Activity | Preliminary evidence available |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, and how do reaction conditions impact yield?

- Answer : The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, substituted indazol-amines can be synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., concentrated sulfuric acid or acetic acid reflux) . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) critically influence product purity and yield. Post-synthesis purification often employs HPLC, as demonstrated for analogous indazol-amine derivatives .

Q. How is the salt form with but-2-enedioic acid characterized, and what analytical techniques are essential for validation?

- Answer : Salt formation is confirmed via:

- X-ray crystallography : To determine protonation sites and hydrogen-bonding networks (e.g., using SHELX software for structure refinement) .

- FT-IR and NMR spectroscopy : Carboxylic acid protons in but-2-enedioic acid exhibit distinct downfield shifts (δ ~12–14 ppm in H NMR), while amine protons in the indazole moiety show resonance broadening due to salt formation .

- Elemental analysis : To verify stoichiometry (e.g., 1:1 or 2:1 amine:acid ratio).

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation of the indazol-amine moiety be resolved?

- Answer : Contradictions often arise from tautomerism or dynamic proton exchange. Strategies include:

- Variable-temperature NMR : To "freeze" exchange processes and resolve split signals (e.g., observing separate NH peaks at −40°C) .

- DFT calculations : To predict C NMR chemical shifts and compare with experimental data for tautomer identification .

- Cocrystallization with chiral acids : To stabilize specific tautomers for X-ray analysis .

Q. What experimental design considerations are critical for optimizing the crystallization of this compound for X-ray studies?

- Answer : Key factors include:

- Solvent selection : High-polarity solvents (e.g., DMF/water mixtures) promote hydrogen-bonded networks.

- Counterion choice : But-2-enedioic acid’s planar structure enhances π-π stacking, improving crystal lattice stability .

- Slow evaporation vs. diffusion methods : For high-resolution data, use diffusion (e.g., layering hexane over a DMSO solution) to control nucleation .

Q. How do steric and electronic effects in the indazole core influence reactivity in downstream derivatization?

- Answer : The tetrahydroindazole’s chair conformation reduces steric hindrance at N2, enabling selective alkylation or acylation. Electron-donating methyl groups at N2 increase nucleophilicity at the 3-amine position, facilitating coupling reactions (e.g., Suzuki-Miyaura with boronic acids) . Contrastingly, electron-withdrawing substituents on the indazole ring deactivate the amine, requiring harsher conditions (e.g., Pd(OAc)/XPhos at 100°C) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis of the indazol-amine derivative?

- Answer :

- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic cyclization steps .

- Byproduct scavengers : Add molecular sieves or thiourea to trap reactive intermediates (e.g., HCl in Schlenk flasks) .

Q. How can researchers validate the absence of residual solvents or byproducts in the final salt form?

- Answer :

- GC-MS headspace analysis : To detect volatile impurities (e.g., unreacted acetic acid or DMF) .

- ICP-OES : For metal catalysts (e.g., Pd ≤ 10 ppm) .

- DOSY NMR : To distinguish between API and low-MW impurities via diffusion coefficients .

Data Interpretation Tables

Table 1 : Representative H NMR Shifts for Key Protons

| Proton Position | δ (ppm) | Conditions | Reference |

|---|---|---|---|

| NH (indazol-amine) | 5.2–5.8 | DMSO-d, 25°C | |

| COOH (but-2-enedioic acid) | 12.6–13.1 | DO, pD 2.5 | |

| CH (N2-methyl) | 2.4–2.6 | CDCl, 25°C |

Table 2 : Crystallographic Data for Salt Form

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Space Group | P2/c | X-ray (Mo-Kα) | |

| H-bond Length (N–H···O) | 1.89 Å | SHELXL refinement | |

| R-factor | < 0.05 | High-resolution data (λ = 0.7107 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.